

Introduction: Bridging Synthesis and Application through Physicochemical Understanding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-oxo-L-proline*

Cat. No.: B022160

[Get Quote](#)

Ethyl L-pyroglutamate, also known as (S)-(+)-Ethyl 2-pyrrolidone-5-carboxylate, is a chiral molecule of significant interest in pharmaceutical and cosmeceutical development.^{[1][2][3]} As an ethyl ester derivative of L-pyroglutamic acid, a natural metabolite, it serves as a versatile synthetic intermediate, a chiral auxiliary, and a prodrug moiety designed to enhance the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).^{[1][2]} Its application extends to peptide synthesis and even as a skin conditioning agent in cosmetic formulations.^{[1][2]}

A thorough understanding of the physical characteristics of Ethyl L-pyroglutamate is paramount for researchers, scientists, and drug development professionals. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its physiological absorption and distribution. This guide provides a comprehensive analysis of its core physicochemical attributes, offering not just data, but the underlying scientific rationale and the experimental methodologies required for their validation. This self-validating approach ensures that researchers can confidently apply this knowledge to their specific development pipelines.

Fundamental Physical and Chemical Identity

The identity and purity of a compound are the bedrock of any scientific investigation. For Ethyl L-pyroglutamate, this begins with its fundamental descriptors.

- Chemical Name: Ethyl (2S)-5-oxopyrrolidine-2-carboxylate^{[1][4]}

- Synonyms: L-Pyroglutamic acid ethyl ester, (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester, **Ethyl 5-oxo-L-proline**[\[1\]](#)[\[3\]](#)
- CAS Number: 7149-65-7[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₁₁NO₃[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 157.17 g/mol [\[5\]](#)[\[6\]](#)

These identifiers are crucial for accurate literature searches, regulatory submissions, and unambiguous communication within the scientific community. The molecular structure, featuring a lactam ring, a chiral center at the C2 position, and an ethyl ester group, dictates all subsequent physical properties.

Macroscopic and Thermodynamic Properties

The macroscopic properties of a substance are the most immediate and tangible characteristics, governing its handling, storage, and phase behavior.

Appearance and State

At ambient temperature, Ethyl L-pyroglutamate typically presents as a white to off-white or yellowish crystalline solid or powder.[\[1\]](#)[\[2\]](#)[\[3\]](#) Some sources also describe it as a low melting solid or a yellowish viscous oil, which can be attributed to minor impurities or the presence of residual solvent.[\[5\]](#)[\[6\]](#) It possesses a mild or barely perceptible odor.[\[1\]](#)

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of purity and intermolecular forces. The presence of a polar lactam group and an ester moiety allows for dipole-dipole interactions and hydrogen bonding, resulting in a relatively high melting point for a molecule of its size.

Property	Value Range	Conditions	Source(s)
Melting Point	47 - 58 °C	Ambient Pressure	[1] [2] [3] [5]
Boiling Point	176 °C	12 mmHg	[1] [6] [7]
140-145 °C	1 Torr		[5]

The significant range in reported melting points (47°C to 58°C) highlights the importance of rigorous purification.^{[1][2][3]} A sharp melting point is a strong indicator of high purity. The boiling point is consistently reported under reduced pressure, indicating that the compound may be susceptible to degradation at its atmospheric boiling point.

Experimental Protocol: Melting Point Determination (Capillary Method)

- Objective: To determine the melting range of a purified sample of Ethyl L-pyroglutamate as an indicator of purity.
- Methodology:
 - Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.
 - Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
 - Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., to 35°C).
 - Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point.
- Causality and Validation: A pure compound exhibits a sharp melting range (typically < 2°C). A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. The protocol is self-validating by comparing the obtained result against a certified reference standard or high-purity literature values.

Optical and Spectroscopic Characterization

As a chiral molecule, the interaction of Ethyl L-pyroglutamate with light and electromagnetic radiation provides a unique fingerprint for identification and structural elucidation.

Optical Rotation: The Chiral Signature

The presence of a single stereocenter at the C2 position in the L-configuration causes solutions of Ethyl L-pyroglutamate to rotate plane-polarized light in a dextrorotatory (+) direction. This is a critical parameter for confirming the enantiomeric identity of the material.

Property	Value Range	Conditions	Source(s)
Specific Rotation	+3° to +4°	$[\alpha]D^{20}$, c=10 in Ethanol	[2][3]
$([\alpha])$	-3.0° to -4.0°	$[\alpha]D$, c=5 in Water	[5][7][8]

Note: The sign of optical rotation can be highly dependent on the solvent used. While dextrorotatory in ethanol, it is reported as levorotatory in water. This phenomenon, known as solvent-dependent optical rotation, underscores the critical importance of specifying experimental conditions. The "L" designation refers to the absolute configuration relative to glyceraldehyde, not the direction of optical rotation.

Experimental Protocol: Polarimetry

- Objective: To measure the specific rotation of Ethyl L-pyroglutamate to confirm its enantiomeric configuration.
- Methodology:
 - Solution Preparation: Accurately weigh a sample of the compound (e.g., 1.0 g) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of ethanol), noting the concentration (c) in g/100mL.
 - Instrumentation: Calibrate the polarimeter using a blank (solvent only).
 - Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

- Data Acquisition: Measure the observed rotation (α) at a specified temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
- Calculation: Calculate the specific rotation using the formula: $[\alpha]DT = \alpha / (l \times c)$.
- Causality and Validation: The specific rotation is an intrinsic property of a chiral molecule under defined conditions. The presence of the D-enantiomer (the impurity) would decrease the magnitude of the observed rotation, with a racemic mixture having a rotation of zero. Validation is achieved by ensuring the measured value falls within the established range for the pure L-enantiomer.

Refractive Index and Density

These properties are useful for quality control and for understanding the substance's interaction with light and its packing in the solid or liquid state.

Property	Value	Conditions	Source(s)
Density	~1.16 - 1.25 g/cm ³	Room Temperature	[1][5][7]
Refractive Index (nD)	~1.431 - 1.466	20°C	[1][5][7]

Spectroscopic Profile

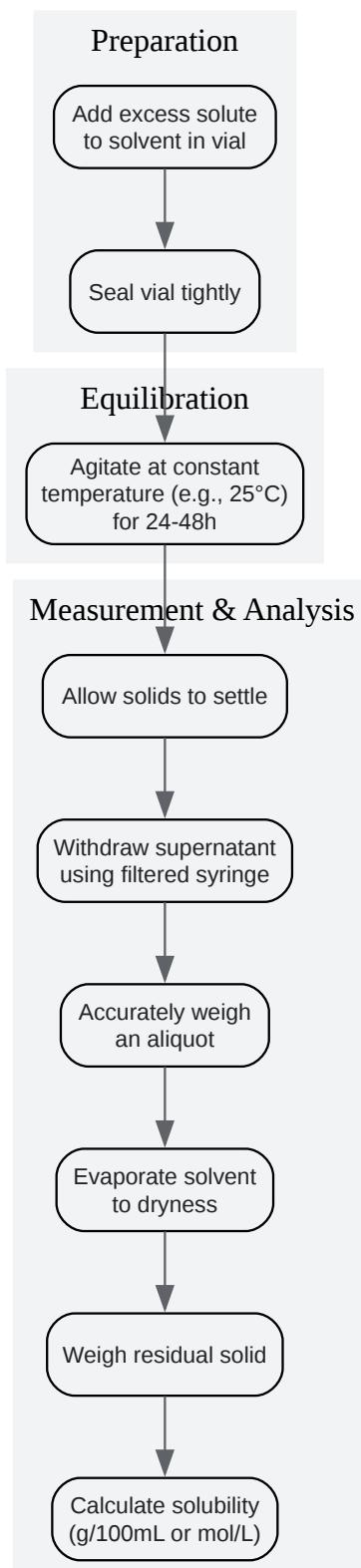
Spectroscopic methods provide detailed information about the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.
 - ¹H NMR (CDCl₃): Key expected signals include a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1-4.2 ppm), a multiplet for the chiral proton at C2 (~4.1-4.2 ppm), and complex multiplets for the C3 and C4 methylene protons (~2.1-2.5 ppm). A broad singlet for the amide proton (N-H) is also expected (~7.0 ppm).[5][6]
 - ¹³C NMR (CDCl₃): Characteristic peaks confirm the presence of the different carbon environments: the lactam carbonyl (~178 ppm), the ester carbonyl (~172 ppm), the ester

methylene (~62 ppm), the chiral C2 carbon (~56 ppm), the C4 and C3 methylene carbons (~29 and ~25 ppm, respectively), and the ester methyl carbon (~14 ppm).[\[6\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Strong absorption bands are expected for the N-H stretch of the lactam, the C=O stretch of the lactam (amide I band), and the C=O stretch of the ester group.

Solubility Profile: A Key to Formulation


Solubility is a critical parameter for drug development, impacting everything from purification to formulation and bioavailability. Ethyl L-pyroglutamate's structure, with both polar (lactam) and non-polar (ethyl ester) functionalities, gives it a nuanced solubility profile.

- General Solubility: It exhibits moderate to good solubility in polar organic solvents.[\[1\]](#)
- Specific Solvents: It is soluble in ethanol and methanol.[\[1\]](#) The parent compound, L-pyroglutamic acid, shows high solubility in these solvents as well.[\[9\]](#)
- Poor Solvents: It is less soluble in nonpolar solvents.[\[1\]](#)

The esterification of the carboxylic acid group in L-pyroglutamic acid to form Ethyl L-pyroglutamate increases its lipophilicity (LogP is approximately 0.15), which is a deliberate strategy in prodrug design to improve membrane permeability.[\[1\]](#)

Experimental Workflow: Isothermal Solubility Determination

- Objective: To quantitatively determine the solubility of Ethyl L-pyroglutamate in a specific solvent at a constant temperature.
- Diagrammatic Representation:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl L-pyroglutamate | 7149-65-7 [chemicalbook.com]
- 7. 7149-65-7 CAS MSDS (Ethyl L-pyroglutamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ethyl L-Pyroglutamate | 7149-65-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Introduction: Bridging Synthesis and Application through Physicochemical Understanding]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022160#physical-characteristics-of-ethyl-l-pyroglutamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com